Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

Lipophilicity ADME Drug-likeness

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate (CAS 100189-59-1; molecular formula C₁₁H₁₂N₂O₃; MW 220.22 g/mol) is a racemic 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a pyridin-2-yl substituent at the 5-position and an ethyl ester at the 3-position. The compound is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 100189-59-1
Cat. No. B3345035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
CAS100189-59-1
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(C1)C2=CC=CC=N2
InChIInChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3
InChIKeyFONLROIWNFLGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate (CAS 100189-59-1): Physicochemical Identity and Compound-Class Context for Procurement


Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate (CAS 100189-59-1; molecular formula C₁₁H₁₂N₂O₃; MW 220.22 g/mol) is a racemic 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a pyridin-2-yl substituent at the 5-position and an ethyl ester at the 3-position . The compound is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Its computed LogP of 1.46 and topological polar surface area (TPSA) of 60.78 Ų place it within a favourable property space for CNS drug-likeness and oral bioavailability, distinguishing it from many fully aromatic isoxazole analogs that occupy different physicochemical territory . The compound is primarily used as a synthetic building block and scaffold in medicinal chemistry and agrochemical research .

Why In-Class Substitution of Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate Carries Scientific Risk


Although the 4,5-dihydroisoxazole (isoxazoline) scaffold is broadly represented across medicinal chemistry programs, the precise substitution pattern—specifically the combination of a pyridin-2-yl group at the 5-position and an ethyl ester at the 3-position—governs critical molecular recognition features that cannot be extrapolated from close analogs [1]. The pyridin-2-yl nitrogen is positioned to act as a metal-chelating moiety and hydrogen-bond acceptor in orientations that differ markedly from pyridin-3-yl or pyridin-4-yl regioisomers, while the 4,5-dihydro oxidation state (vs. fully aromatic isoxazole) introduces a stereogenic center at C5 and alters ring conformation, pKa, and metabolic stability [2]. Furthermore, the ethyl ester at C3 provides a hydrolytically labile prodrug handle or a site for further derivatization (e.g., amidation) that methyl or tert-butyl ester analogs cannot identically replicate in terms of lipophilicity and steric bulk [3]. Direct head-to-head comparative data for this specific compound versus defined analogs remain limited in the published literature; the quantitative evidence below therefore draws on available physicochemical measurements and class-level structure–activity relationship (SAR) inferences to support scientific selection decisions [1].

Quantitative Differentiation Evidence for Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate: Comparator-Based Data for Procurement Decisions


LogP Differentiation: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Analogs

The computed LogP of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate is 1.46 . By comparison, methyl ester analogs of 4,5-dihydroisoxazole-3-carboxylates typically exhibit LogP values approximately 0.5–0.6 log units lower (estimated ΔLogP ≈ −0.5 to −0.6 for methyl vs. ethyl ester homologation), while the corresponding free carboxylic acid (following ester hydrolysis) would be expected to display a LogP below 0.5 at physiological pH due to ionization [1]. The ethyl ester therefore occupies a 'sweet spot' for passive membrane permeability that is neither too polar (carboxylic acid) nor too lipophilic (tert-butyl or benzyl ester), which is particularly relevant for CNS-targeted probe design where LogP values between 1 and 3 are generally favoured.

Lipophilicity ADME Drug-likeness CNS penetration

TPSA and Hydrogen-Bond Acceptor Count: Physicochemical Differentiation from Fully Aromatic Isoxazole Analogs

The topological polar surface area (TPSA) of ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate is 60.78 Ų, with 5 hydrogen-bond acceptors (H_Acceptors) and 0 hydrogen-bond donors (H_Donors) . The fully aromatic analog, ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate (CAS 893638-49-8), differs by the oxidation state of the isoxazole ring (aromatic C=N vs. dihydro C–N) and would be predicted to have a lower TPSA (estimated ~55–58 Ų) and fewer H-bond acceptors due to the altered electronic distribution of the aromatic ring nitrogen . The dihydroisoxazole ring introduces an sp³-hybridized carbon at C4 and C5, which reduces planarity and may modulate π-stacking interactions with aromatic protein residues—a feature that is absent in the flat, fully aromatic analog.

Polar surface area Oral bioavailability CNS MPO Blood-brain barrier

Rotatable Bond Count and Conformational Flexibility: Procurement-Relevant Differentiation for Fragment-Based Design

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate possesses exactly 3 rotatable bonds (the ethyl ester side chain, plus two additional bonds linking the rings) . This is significantly fewer than many extended isoxazoline library compounds (e.g., 3-[5-ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines, which commonly contain 6–9 rotatable bonds) that have been evaluated for antimicrobial activity [1]. In fragment-based drug discovery, lower rotatable bond counts are correlated with higher ligand efficiency and reduced entropic penalty upon binding, making this compound a more tractable fragment hit or scaffold than its more flexible analogs.

Rotatable bonds Ligand efficiency Fragment-based drug discovery Conformational entropy

Pyridin-2-yl Regioisomer Advantage: Metal-Chelation and Hydrogen-Bonding Geometry vs. Pyridin-3-yl and Pyridin-4-yl Analogs

The pyridin-2-yl substituent at the 5-position of the dihydroisoxazole ring positions the pyridine nitrogen in a 1,4-relationship with the isoxazoline ring oxygen and C3 ester, creating a potential bidentate metal-chelating motif (Npyridine–C5–Oisoxazoline) that is sterically and geometrically inaccessible to the pyridin-3-yl and pyridin-4-yl regioisomers . In the context of kinase inhibitor design, pyridin-2-yl groups are known to coordinate the hinge-region backbone NH or catalytic metal ions in ATP-binding pockets, whereas pyridin-3-yl or pyridin-4-yl groups typically engage in different hydrogen-bonding geometries and cannot serve as bidentate chelators without significant conformational distortion [1]. Published SAR on pyridinylisoxazole derivatives demonstrates that the 2-pyridyl regioisomer can exhibit distinct biological activity profiles compared to the 3- and 4-pyridyl counterparts [2].

Metal chelation Kinase inhibition Bidentate ligand Regioisomer SAR

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS-Penetrant Probe and Lead-Like Compound Design

The compound's LogP of 1.46 and TPSA of 60.78 Ų fall squarely within the empirically defined CNS multiparameter optimisation (MPO) desirable range (LogP 1–3; TPSA < 70 Ų) . Combined with its low rotatable bond count (3) and zero H-bond donors, this compound is well-suited as a starting scaffold for CNS-targeted medicinal chemistry programs where passive blood-brain barrier penetration is required. The ethyl ester provides a metabolically labile group that can be hydrolysed in vivo to the carboxylic acid, enabling a prodrug strategy for CNS delivery followed by peripheral clearance, a design principle exploited in multiple CNS drugs.

Kinase Inhibitor Fragment Library and Metal-Chelating Pharmacophore Development

The pyridin-2-yl substituent at C5 creates a bidentate N–O chelation motif that mimics the metal-coordinating capacity of known kinase inhibitor pharmacophores (e.g., pyridinyl-imidazole and pyridinyl-triazole scaffolds) [1]. This compound can serve as a fragment hit for ATP-competitive kinase programs, where the pyridin-2-yl group engages the hinge-region backbone. The 4,5-dihydroisoxazole ring introduces a stereocenter at C5, offering the possibility of enantioselective synthesis and chiral SAR exploration, a feature not accessible with fully aromatic isoxazole analogs.

1,3-Dipolar Cycloaddition Building Block for Diversified Library Synthesis

The compound itself can be prepared via 1,3-dipolar cycloaddition of pyridine-2-carbonitrile oxide with ethyl acrylate or related dipolarophiles, a methodology well-established in the literature for generating 4,5-dihydroisoxazole libraries [2]. As a synthetic intermediate, the ethyl ester at C3 can be converted to amides, hydrazides, or reduced to the alcohol, enabling rapid diversification. The pyridin-2-yl group can undergo N-oxidation or quaternisation, further expanding the accessible chemical space. Procurement of this specific building block, rather than attempting in-house synthesis from less substituted precursors, reduces synthetic burden and ensures regioisomeric fidelity.

Antimicrobial SAR Exploration with a Low-Molecular-Weight, Fragment-Like Scaffold

Published SAR on related 3-[5-ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines demonstrates that compounds in this class can exhibit significant antibacterial and antifungal activity when compared with standard drugs such as tetracycline and miconazole [3]. While specific MIC data for ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate have not been reported, its low molecular weight (220.22 g/mol) and fragment-like properties (MW < 250; LogP < 3; H-bond donors = 0) make it an ideal starting point for fragment growing or merging strategies targeting novel antimicrobial mechanisms. The compound's predicted physicochemical profile suggests it would have good bacterial cell permeability, a prerequisite for intracellular target engagement.

Quote Request

Request a Quote for Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.